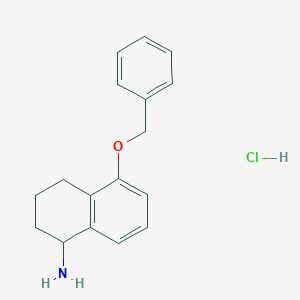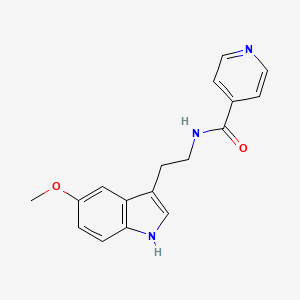
Isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- is a compound that belongs to the class of acetamides. It is structurally characterized by the presence of an isonicotinamide moiety linked to a 5-methoxyindole group via an ethyl chain. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- typically involves the reaction of isonicotinamide with 5-methoxyindole in the presence of suitable reagents and catalysts. One common method involves the use of tert-amyl alcohol as a solvent, with ferric oxide, cobalt tetroxide, and manganese dioxide as catalysts. The reaction is carried out at 80°C for 24 hours, resulting in a high conversion rate and selectivity for the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- involves its interaction with specific molecular targets and pathways. It is known to bind to melatonin receptors, thereby regulating circadian rhythms and other physiological processes . Additionally, its antioxidant properties contribute to its biological effects by scavenging free radicals and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melatonin: Structurally similar, with a 5-methoxyindole group linked to an acetamide moiety.
Nicotinamide: An isomer with the carboxamide group in the 3-position instead of the 4-position.
Uniqueness
Isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with melatonin receptors and its antioxidant activity set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
29745-43-5 |
|---|---|
Molekularformel |
C17H17N3O2 |
Molekulargewicht |
295.34 g/mol |
IUPAC-Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H17N3O2/c1-22-14-2-3-16-15(10-14)13(11-20-16)6-9-19-17(21)12-4-7-18-8-5-12/h2-5,7-8,10-11,20H,6,9H2,1H3,(H,19,21) |
InChI-Schlüssel |
VATYNDBOCUHGPR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


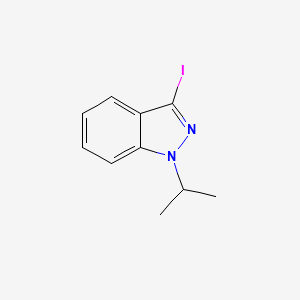

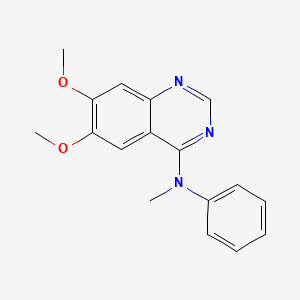




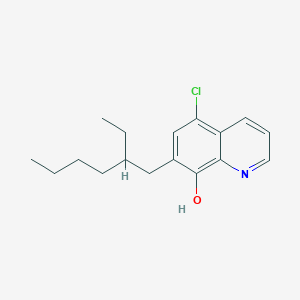
![8-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B11839231.png)
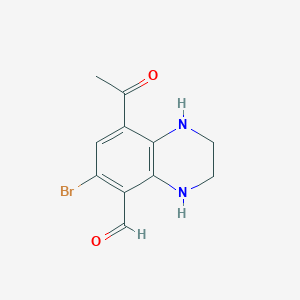

![4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11839247.png)
![4-Hydroxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11839251.png)
